molecular formula C20H23ClN2O5S B13769257 4'-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate CAS No. 77711-61-6

4'-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate

Cat. No.: B13769257
CAS No.: 77711-61-6
M. Wt: 438.9 g/mol
InChI Key: QGPBPFFATOOKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate is a chemical compound with a complex structure that includes a chlorophenylthio group, a diethylamino group, and an acetanilide moiety

Preparation Methods

The synthesis of 4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Chlorophenylthio Intermediate: This step involves the reaction of p-chlorothiophenol with an appropriate halogenated compound to form the chlorophenylthio intermediate.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a diethylamine reacts with an appropriate intermediate.

    Formation of the Acetanilide Moiety: The acetanilide moiety is formed by reacting the intermediate with acetic anhydride or a similar acetylating agent.

    Oxalate Formation: Finally, the oxalate salt is formed by reacting the compound with oxalic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetanilide moiety.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate can be compared with other similar compounds, such as:

    4’-(p-Chlorophenylthio)-2-(methylamino)-acetanilide: This compound has a similar structure but with a methylamino group instead of a diethylamino group, leading to different chemical and biological properties.

    4’-(p-Chlorophenylthio)-2-(ethylamino)-acetanilide:

    4’-(p-Chlorophenylthio)-2-(dimethylamino)-acetanilide: The presence of a dimethylamino group in this compound results in distinct chemical behavior and biological activity.

Properties

CAS No.

77711-61-6

Molecular Formula

C20H23ClN2O5S

Molecular Weight

438.9 g/mol

IUPAC Name

[2-[4-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C18H21ClN2OS.C2H2O4/c1-3-21(4-2)13-18(22)20-15-7-11-17(12-8-15)23-16-9-5-14(19)6-10-16;3-1(4)2(5)6/h5-12H,3-4,13H2,1-2H3,(H,20,22);(H,3,4)(H,5,6)

InChI Key

QGPBPFFATOOKIT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.